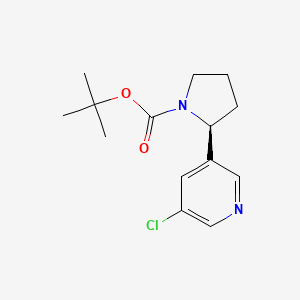

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various fields such as medicinal chemistry, organic synthesis, and material science due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-pyridinecarboxylic acid and (S)-pyrrolidine-1-carboxylic acid tert-butyl ester.

Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the pyrrolidine derivative. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the reaction conditions to produce the compound in larger quantities.

Optimization: Optimizing reaction conditions to improve yield and purity.

Automation: Using automated systems for reaction monitoring and control.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molecular Weight : Approximately 270.76 g/mol

- Structural Features : The compound features a pyrrolidine ring and a chloro-substituted pyridine moiety, contributing to its unique biological activity.

Cannabinoid Receptor Modulation

Research indicates that (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester acts as an agonist for the cannabinoid receptor type 2 (CB2). This interaction suggests potential therapeutic applications in:

- Pain Management : Its ability to modulate pain pathways could make it useful in developing analgesics.

- Anti-inflammatory Treatments : The compound's selective binding to CB2 receptors may help in reducing inflammation, providing a basis for treatments of various inflammatory conditions.

Potential for Drug Development

The unique structural characteristics of this compound make it a candidate for further drug development. Its interactions with other receptors warrant investigation into its pharmacodynamics and therapeutic index. The exploration of structure-activity relationships (SAR) could lead to the discovery of more potent derivatives .

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of this compound:

- Starting Materials : Common precursors include pyrrolidine derivatives and chloro-substituted pyridines.

- Reagents Used : Typical reagents include tert-butyl esters and coupling agents to facilitate the formation of the desired ester linkage.

These synthetic approaches are critical for producing the compound in sufficient quantities for research and potential therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains trifluoromethyl group | Enhanced lipophilicity |

| (S)-2-(5-Bromopyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Bromine substituent instead of chlorine | Different electronic properties |

| (S)-2-(4-Fluorophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester | Fluorophenyl group | Potentially different receptor affinity |

This table highlights how the chlorinated pyridine structure of this compound may influence its biological activity differently than its analogs.

Case Studies and Research Findings

Recent studies have begun to elucidate the pharmacological profile of this compound. For instance, investigations into its efficacy as a CB2 receptor agonist have shown promise in preclinical models for pain relief and anti-inflammatory effects. Further research is required to confirm these findings and explore additional therapeutic avenues.

Mécanisme D'action

The mechanism of action of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to receptor sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound with different stereochemistry.

2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a different ester group.

Uniqueness

Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

Functional Groups: The presence of the tert-butyl ester group can influence the compound’s reactivity and solubility.

Activité Biologique

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 270.76 g/mol. It contains a pyrrolidine ring and a chloro-substituted pyridine moiety, which are critical for its biological activity. The chirality of the compound may influence its pharmacokinetics and pharmacodynamics, making it an interesting subject for further research.

Research indicates that this compound acts primarily as an agonist for the cannabinoid receptor type 2 (CB2). This receptor is involved in various physiological processes, including pain modulation and inflammation response. The compound's interaction with CB2 suggests potential applications in treating chronic pain and inflammatory conditions.

Molecular Targets

- CB2 Receptor : Selective binding to this receptor indicates potential therapeutic benefits in pain management.

- Other Receptors : The structural features suggest possible interactions with additional receptors, warranting further investigation into its pharmacological profile.

Pain Management and Inflammation

The compound's agonistic activity at the CB2 receptor positions it as a candidate for developing new analgesics or anti-inflammatory agents. Studies have shown that compounds targeting CB2 can reduce pain and inflammation without the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.

Antimicrobial and Anticancer Properties

In addition to its cannabinoid receptor activity, this compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant antibacterial and anticancer activities, although specific data on this compound is still limited .

Case Studies

A review of related compounds indicates that similar structures have shown efficacy against various pathogens and cancer cell lines. For example, other β-amino acid derivatives have demonstrated antiviral and antibacterial activities, highlighting the potential for this compound to be explored in these areas .

Comparative Analysis

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKDQCUNAYCTNU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.